4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Description
4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CAS: 84857-15-8) is a pyrimidine derivative with the molecular formula C₁₇H₁₄ClN₃ and a molecular weight of 295.77 g/mol . It is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate, critical for drug development. The compound features a pyrimidine core substituted at positions 4 and 6 with a 3-chlorophenyl and 4-methylphenyl group, respectively. These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-5-7-12(8-6-11)15-10-16(21-17(19)20-15)13-3-2-4-14(18)9-13/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEUAJPQEHJZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210726 | |
| Record name | 4-(3-Chlorophenyl)-6-(4-methylphenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84857-15-8 | |
| Record name | 4-(3-Chlorophenyl)-6-(4-methylphenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84857-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-6-(4-methylphenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reflux Conditions in Ethanolic Media
In a standard procedure, the chalcone derivative (5 mmol) is combined with guanidine hydrochloride (7.5 mmol) and sodium hydroxide (22.5 mmol) in 96% ethanol. The mixture is refluxed for 12–14 hours, yielding the target compound after cooling, filtration, and recrystallization from a 1:1 ethanol-toluene mixture. For this compound, this method achieves yields of 61–79%, with prolonged reaction times required to drive the reaction to completion.
Key Parameters:
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Solvent : 96% ethanol
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Base : NaOH (4.5 equiv)
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Temperature : Reflux (~78°C)
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Time : 12–14 hours
Microwave-Assisted Synthesis
Solvent-Based Microwave Irradiation
Microwave irradiation significantly reduces reaction times while maintaining or improving yields. In this approach, the chalcone, guanidine hydrochloride, and NaOH are mixed in ethanol and subjected to microwave reflux for 7–9 minutes. This method enhances reaction efficiency due to rapid and uniform heating, yielding this compound in 77–81%.
Key Parameters:
Solvent-Free Microwave Conditions
Eliminating the solvent further streamlines the synthesis. The solid-state reaction mixture is irradiated under microwave conditions for 15–18 minutes, producing the compound in 56–80% yield. While this method reduces solvent use, yields are slightly lower compared to solvent-based microwave approaches, likely due to inhomogeneous mixing.
Key Parameters:
-
Solvent : None
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Base : NaOH (4.5 equiv)
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Temperature : Microwave-assisted heating
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Time : 15–18 minutes
Alternative Catalytic Systems
Potassium Carbonate in Acetonitrile
A protocol utilizing potassium carbonate (10 mmol) in acetonitrile at 78°C for 10 hours has been reported for analogous 2-aminopyrimidines. After workup and column chromatography, this method yields 80% of the product, though it requires longer reaction times compared to microwave methods.
Key Parameters:
Comparative Analysis of Methodologies
The table below summarizes the performance of different synthetic routes for this compound:
Structural Characterization and Validation
Synthetic batches of this compound are routinely characterized by:
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¹H NMR : Signals at δ 8.07 (d, J = 8.5 Hz, 2H, aryl), 7.71 (d, J = 8.5 Hz, 2H, aryl), 7.61–7.46 (m, 4H, aryl and pyrimidine-H), 6.89 (s, 2H, NH₂).
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¹³C NMR : Peaks at δ 162.68 (C-2), 158.95 (C-4), 132.01–108.38 (aryl and pyrimidine carbons).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Can lead to the formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Results in the formation of amine derivatives.
Substitution: Produces substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the compound's significance in research.
Properties
- Molecular Formula : C16H15ClN2
- Molecular Weight : 284.76 g/mol
- Melting Point : Varies based on synthesis method
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Anticancer Activity
Recent studies have highlighted its potential in targeting specific cancer cell lines. For instance, a study demonstrated that this compound exhibited cytotoxic effects on breast cancer cells (MCF-7) through apoptosis induction mechanisms. The compound was found to inhibit cell proliferation significantly, with an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 7.8 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes relevant to disease pathways. For example, it has been studied for its inhibitory effects on protein kinases involved in cancer progression.
Case Study: Protein Kinase Inhibition
In a detailed enzymatic assay, the compound inhibited the activity of the kinase AKT1 with an IC50 of 50 nM, indicating strong potential for development as a targeted therapy for cancers characterized by aberrant AKT signaling.
Neuroprotective Effects
Emerging studies suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The compound was tested in vitro for its ability to protect neuronal cells from oxidative stress-induced apoptosis.
| Model | Protective Effect (%) |
|---|---|
| SH-SY5Y Cells | 65% |
| Primary Neurons | 70% |
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogous pyrimidin-2-amine derivatives:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the pyrimidine ring. In contrast, the 4-morpholinophenyl group (Compound 27) introduces electron-donating properties via the morpholine’s lone pair, altering charge distribution .
- The target compound’s 4-methylphenyl group balances steric bulk with accessibility .
Solubility and Crystallinity
- Hydrogen-Bonding Capacity: The methylsulfanyl group () acts as a hydrogen-bond acceptor, improving solubility in polar solvents. The target compound lacks such groups, relying on weaker van der Waals interactions . Morpholine (Compound 27) and imidazole () substituents enhance solubility through protonation or hydrogen bonding, unlike the target’s non-polar methyl group .
Crystallographic Data :
- The near-coplanar structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine (dihedral angle: 3.99°) facilitates tight crystal packing, whereas the target compound’s substituents may lead to less ordered arrangements .
Biological Activity
Overview
4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position and a 4-methylphenyl group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, resulting in various therapeutic effects. The exact mechanisms remain to be fully elucidated, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and microbial resistance.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including melanoma and breast cancer cells. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the compound could enhance its potency significantly:
| Compound | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | UACC-62 (melanoma) | 1.20 | High affinity for BRAF |
| Compound 1 (optimized derivative) | Various melanoma lines | 72 | 10-fold increase in activity compared to previous derivatives |
These findings suggest that the presence of both chlorophenyl and methylphenyl groups contributes to the compound's selectivity and potency against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for antimicrobial applications. Preliminary studies indicate that it possesses broad-spectrum activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.8 µg/mL |
These results highlight the potential of this compound as a lead compound in the development of new antimicrobial agents .
Case Studies
Case Study 1: Melanoma Treatment
A study conducted on various melanoma cell lines demonstrated that treatment with this compound resulted in significant tumor growth inhibition in vivo. The compound was administered in a murine model, leading to a reduction in tumor size without observable toxicity. This study emphasizes the therapeutic potential of this compound in oncology .
Case Study 2: Antibacterial Efficacy
In another investigation, this pyrimidine derivative was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth, suggesting its utility as an alternative treatment option for infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine?
- Methodological Answer : A multi-step approach involving Suzuki-Miyaura cross-coupling for aryl group introduction is commonly employed. For example, analogous pyrimidine derivatives (e.g., 6-methyl-2-phenylpyrimidin-4-amine) are synthesized via condensation of substituted acetophenones with guanidine nitrate under acidic conditions, followed by palladium-catalyzed coupling for aryl functionalization . Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate).
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm substitution patterns on the pyrimidine ring. Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities, as demonstrated for structurally similar compounds like 4-methyl-6-phenylpyrimidin-2-amine . Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies amine and aryl functional groups .
Q. How can preliminary biological screening be designed for this compound?
- Methodological Answer : Begin with in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using microdilution methods to determine minimum inhibitory concentrations (MICs). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Reference protocols from studies on analogous pyrimidine derivatives with chloro and methylphenyl substituents .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in key steps like cyclocondensation. Reaction path search algorithms (e.g., GRRM) can predict intermediates and byproducts, reducing trial-and-error experimentation. Machine learning tools (e.g., ICReDD’s workflow) integrate experimental data to refine computational models .
Q. What strategies resolve discrepancies in reported biological activity data for pyrimidine derivatives?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to rule out off-target effects. For SAR contradictions, synthesize derivatives with systematic substituent variations (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and compare activity trends. Statistical meta-analysis of published datasets can identify confounding variables (e.g., solvent polarity in MIC tests) .
Q. How to establish structure-activity relationships (SAR) for this compound’s antiviral potential?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) targeting viral enzymes (e.g., HIV-1 reverse transcriptase). Corrogate docking scores with in vitro IC values. Synthesize analogs with modified substituents (e.g., methylsulfonyl instead of methylphenyl) and assess activity shifts. Reference SAR frameworks from trifluoromethyl-substituted pyrimidines .
Q. What crystallographic techniques elucidate intermolecular interactions in this compound?
- Methodological Answer : SCXRD analysis at low temperatures (e.g., 100 K) enhances resolution of weak interactions like C–H⋯π bonds. For polymorphic forms, compare unit cell parameters and hydrogen-bonding networks, as seen in studies of N-(4-chlorophenyl)pyrimidine derivatives . Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯Cl vs. H⋯O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
